

# Spectroscopic Data of Borapetoside F: A Technical Guide

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Compound of Interest		
Compound Name:	Borapetoside F	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Borapetoside F**, a furanoditerpene glycoside isolated from Tinospora crispa. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

## **Chemical Structure and Properties**

Compound Name: Borapetoside F

Molecular Formula: C<sub>27</sub>H<sub>34</sub>O<sub>11</sub>[1]

Molecular Weight: 534.55 g/mol [2]

Class: Furanoditerpene Glycoside[2]

Source:Tinospora crispa[1][2]

#### **Spectroscopic Data**

The structural elucidation of **Borapetoside F** was achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

## Mass Spectrometry (MS) Data



High-resolution mass spectrometry (HR-MS) is critical for determining the elemental composition of a molecule. For **Borapetoside F**, the expected m/z value for the protonated molecule [M+H]<sup>+</sup> would be approximately 535.2178, and for the sodium adduct [M+Na]<sup>+</sup>, it would be around 557.1997.

lon	Calculated m/z	Observed m/z
[M+H]+	535.2178	Data dependent on experimental results
[M+Na] <sup>+</sup>	557.1997	Data dependent on experimental results
[M+K]+	573.1737	Data dependent on experimental results
[M-H] <sup>-</sup>	533.2023	Data dependent on experimental results

Table 1: High-Resolution Mass Spectrometry Data for **Borapetoside F**. Note: Observed m/z values are subject to experimental variations.

## <sup>1</sup>H NMR Spectroscopic Data

The  ${}^{1}$ H NMR spectrum provides information about the chemical environment of protons in the molecule. The following table summarizes the expected chemical shifts ( $\delta$ ) for the protons of **Borapetoside F**, based on its known structure and data from similar compounds.



Position	δΗ (ррт)	Multiplicity	J (Hz)	
Aglycone Moiety				
H-1	Data	Data	Data	
H-2	Data	Data	Data	
	Data	Data	Data	
H-20	Data	Data	Data	
Glycosidic Moiety				
H-1'	Data	Data	Data	
H-2'	Data	Data	Data	
	Data	Data	Data	
H-6'	Data	Data	Data	

Table 2: ¹H NMR Spectroscopic Data of **Borapetoside F**. The specific chemical shifts, multiplicities, and coupling constants are found in the cited literature.

#### <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum reveals the number and types of carbon atoms in a molecule. The table below presents the anticipated chemical shifts for the carbons of **Borapetoside F**. A representative <sup>13</sup>C NMR spectrum is available on PubChem.[1]



Position	δC (ppm)
Aglycone Moiety	
C-1	Data
C-2	Data
	Data
C-20	Data
Glycosidic Moiety	
C-1'	Data
C-2'	Data
	Data
C-6'	Data

Table 3: <sup>13</sup>C NMR Spectroscopic Data of **Borapetoside F**. Detailed assignments are available in the primary literature.

# **Experimental Protocols**

The following sections describe generalized experimental procedures for the isolation and spectroscopic analysis of **Borapetoside F**.

#### **Isolation of Borapetoside F**

The isolation of **Borapetoside F** from Tinospora crispa typically involves the following steps:

- Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
- Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.



- Chromatography: The fraction containing **Borapetoside F** (typically the more polar fraction) is subjected to a series of chromatographic techniques for purification. These may include:
  - Column Chromatography: Using silica gel or other stationary phases with a gradient elution system.
  - Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

#### **Spectroscopic Analysis**

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

- Sample Preparation: A dilute solution of the purified **Borapetoside F** is prepared in a suitable solvent (e.g., methanol).
- Instrumentation: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system.
- Data Acquisition: Mass spectra are recorded in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d<sub>6</sub>).
- Data Acquisition: A standard suite of 1D and 2D NMR experiments are performed, including:
  - ¹H NMR
  - o 13C NMR
  - Correlation Spectroscopy (COSY)
  - Heteronuclear Single Quantum Coherence (HSQC)

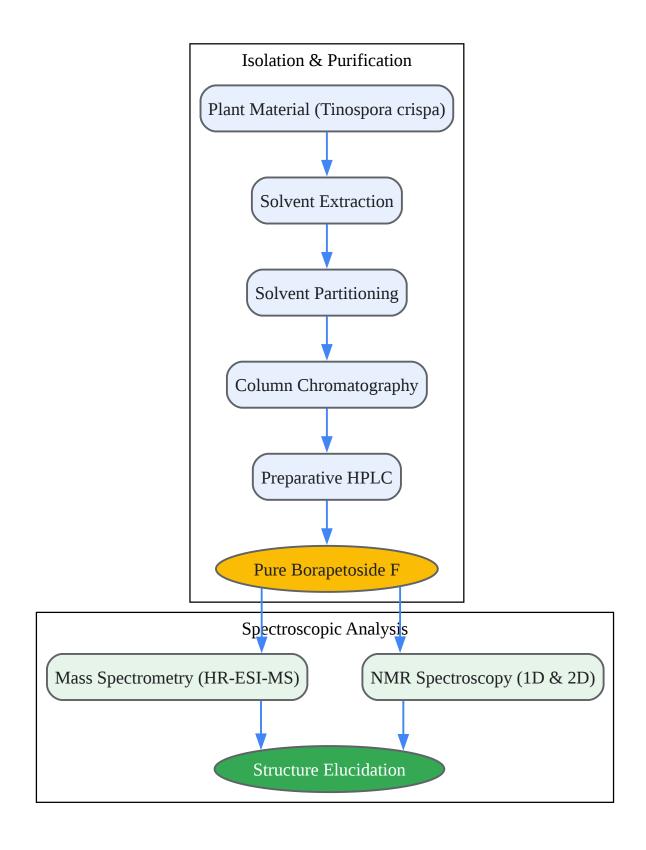


• Heteronuclear Multiple Bond Correlation (HMBC)

## **Workflow and Signaling Pathway Diagrams**

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual signaling pathway where such a compound might be investigated.





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Caption: General workflow for the isolation and spectroscopic characterization of **Borapetoside F**.



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Caption: Conceptual signaling pathway for investigating the mechanism of action of **Borapetoside F**.

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#### References

- 1. Borapetoside F | C27H34O11 | CID 21625636 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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